1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester
Description
This compound is a methyl ester derivative of a hexamethyl-substituted 1-oxa-6-azaspiro[3.5]nonane-6-carboxylic acid. The methyl ester is expected to exhibit a slightly lower molecular weight (~269–275 g/mol) due to the shorter ester chain. The spirocyclic core and hexamethyl substitution pattern confer rigidity and lipophilicity, making it a candidate for pharmaceutical intermediates or chiral catalysts .
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
methyl 2,2,3,3,7,7-hexamethyl-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-12(2)8-9-15(10-16(12)11(17)18-7)13(3,4)14(5,6)19-15/h8-10H2,1-7H3 |
InChI Key |
VXHKXRGTUDDRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CN1C(=O)OC)C(C(O2)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include alkylating agents, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis. Catalysts may also be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Reactivity Differences
The tert-butyl ester variant (C₁₂H₂₁NO₃) offers steric protection for carboxylic acid groups, commonly used in peptide synthesis .
Substitution Patterns: Hexamethyl substitution in the target compound enhances steric hindrance, likely reducing metabolic degradation rates compared to unsubstituted spiro analogs (e.g., 2-Oxa-7-azaspiro[3.5]nonane, CAS 241820-91-7) . Amino-functionalized derivatives (e.g., 6-Azaspiro[3.5]nonane-6-carboxylic acid, 2-amino-) are tailored for covalent binding in enzyme inhibitors .
Salt Forms: The oxalate salt (C₉H₁₅NO₅) improves aqueous solubility, making it suitable for in vitro assays, whereas the free base forms (e.g., 1-Oxa-6-azaspiro[3.5]nonane hydrochloride) prioritize stability in organic synthesis .
Biological Activity
The compound 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester is a member of the azaspiro family, characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies while providing a comprehensive overview of its pharmacological significance.
Molecular Characteristics
- Molecular Formula : C15H27NO3
- Molecular Weight : 269.38 g/mol
- Density : 1.05 g/cm³
- Boiling Point : 323.9°C at 760 mmHg
- Flash Point : 149.7°C
Structural Features
The compound features a spirocyclic structure with an oxa group and multiple methyl substituents, which may influence its interaction with biological targets and contribute to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H27NO3 |
| Molecular Weight | 269.38 g/mol |
| Density | 1.05 g/cm³ |
| Boiling Point | 323.9°C |
| Flash Point | 149.7°C |
Pharmacological Potential
Research indicates that compounds within the azaspiro family exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents.
- Inhibition of Enzymes : Related compounds have been reported to inhibit fatty acid amide hydrolase, which is significant in pain management and inflammation control.
- GPR119 Agonism : Certain analogs have been identified as GPR119 agonists, which may play a role in glucose metabolism and diabetes management .
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of azaspiro compounds exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : Research on related spirocyclic compounds revealed their ability to inhibit enzymes involved in metabolic pathways, indicating their utility in drug design for metabolic disorders.
- GPR119 Agonists : A study focused on optimizing azaspiro derivatives for GPR119 activity found that specific modifications enhanced their pharmacokinetic profiles and glucose-lowering effects in diabetic models .
Interaction Studies
The biochemical interactions of 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, methyl ester are crucial for understanding its therapeutic applications. Investigations into its binding affinity with various receptors suggest that it may modulate pathways relevant to inflammation and metabolic regulation.
Synthesis Methods
Synthesis of this compound can be achieved through several methods, including:
- Chloroacetyl Chloride Method : A documented method involves using chloroacetyl chloride followed by self-cyclization to produce the desired azaspiro compound.
- Functionalization Techniques : Various functionalization strategies have been explored to enhance the biological activity of related compounds, allowing for the development of novel derivatives tailored for specific therapeutic targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
